2-Methylcyclopropane-1-sulfonamide
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Overview
Description
2-Methylcyclopropane-1-sulfonamide is an organic compound with the molecular formula C4H9NO2S It is a sulfonamide derivative, characterized by a cyclopropane ring substituted with a methyl group and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclopropane-1-sulfonamide typically involves the reaction of primary or secondary amines with sulfonyl chlorides in the presence of organic or inorganic bases . One efficient method for the preparation of sulfonamides is the NH4I-mediated amination of sodium sulfinates . This method is environmentally friendly and tolerates a wide range of functional groups. Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with amines .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group typically yields sulfonic acids, while reduction results in the formation of amines.
Scientific Research Applications
2-Methylcyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
2-Methylcyclopropane-1-sulfonamide can be compared with other sulfonamide derivatives, such as sulfanilamide and sulfonimidates . While all these compounds share the sulfonamide functional group, this compound is unique due to its cyclopropane ring and methyl substitution, which may confer different chemical and biological properties.
List of Similar Compounds
- Sulfanilamide
- Sulfonimidates
- Sulfonyl chlorides
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable tool in organic synthesis, biology, medicine, and industry. Further research into its properties and applications may uncover new uses and benefits for this compound.
Properties
Molecular Formula |
C4H9NO2S |
---|---|
Molecular Weight |
135.19 g/mol |
IUPAC Name |
2-methylcyclopropane-1-sulfonamide |
InChI |
InChI=1S/C4H9NO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7) |
InChI Key |
RCCUZNHLNABPKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1S(=O)(=O)N |
Origin of Product |
United States |
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